molecular formula C18H19N3O2 B8250029 N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide

Cat. No.: B8250029
M. Wt: 309.4 g/mol
InChI Key: PLNTYOIRWIZQBO-UHFFFAOYSA-N
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Description

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide is a complex organic compound with a unique structure that includes an oxazoline ring and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline with 6-methylpicolinic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazoline derivatives.

Scientific Research Applications

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, influencing the activity of metalloenzymes. The picolinamide moiety can form hydrogen bonds with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide

Uniqueness

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide is unique due to its combination of an oxazoline ring and a picolinamide moiety, which provides distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it valuable for specific applications in catalysis and material science .

Properties

IUPAC Name

N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-6-10-15(19-12)16(22)20-14-9-5-4-8-13(14)17-21-18(2,3)11-23-17/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNTYOIRWIZQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
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N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
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N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
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N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
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N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
Reactant of Route 6
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N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide

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